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N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide

HDAC inhibitor cytotoxicity colorectal cancer

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-10-6) is a synthetic small molecule belonging to the quinoline-based benzamide class, specifically designed as a histone deacetylase (HDAC) inhibitor and anticancer agent. This compound features a 3-cyano-8-methylquinoline cap group linked via an aminoethyl spacer to a 2-methylbenzamide zinc-binding moiety, conforming to the canonical pharmacophore for class I/II HDAC inhibition.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 606105-10-6
Cat. No. B12879111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide
CAS606105-10-6
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3C)C#N
InChIInChI=1S/C21H20N4O/c1-14-6-3-4-9-18(14)21(26)24-11-10-23-20-17(13-22)12-16-8-5-7-15(2)19(16)25-20/h3-9,12H,10-11H2,1-2H3,(H,23,25)(H,24,26)
InChIKeyRAKSABGALUCXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-10-6): Chemical Identity, Class, and Procurement Baseline


N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-10-6) is a synthetic small molecule belonging to the quinoline-based benzamide class, specifically designed as a histone deacetylase (HDAC) inhibitor and anticancer agent [1]. This compound features a 3-cyano-8-methylquinoline cap group linked via an aminoethyl spacer to a 2-methylbenzamide zinc-binding moiety, conforming to the canonical pharmacophore for class I/II HDAC inhibition. The compound was developed and characterized as part of a focused library (compounds 10a–t) aimed at optimizing cytotoxicity and HDAC inhibitory potency against colorectal and other solid tumor cell lines [1].

Why Generic Substitution Is Not Advisable for N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide in HDAC-Targeted Research


Within the quinoline-based benzamide chemotype, seemingly minor structural variations—such as the presence or absence of a 2-methyl substituent on the quinoline ring or the nature of the benzamide cap—produce substantive differences in cytotoxicity and HDAC enzyme inhibitory activity. The study by Omidkhah et al. demonstrates that compounds with a methyl group at position 2 of the quinoline ring exhibit markedly higher cytotoxicity than those with aryl substituents [1]. Furthermore, among the 2-methylquinoline subset, the introduction of bulky substituents on the quinoline ring (e.g., compounds 10i, 10j) drastically reduces cytotoxic potency compared to unsubstituted or small lipophilic analogs, attributable to steric hindrance in the HDAC binding tunnel [1]. These steep SAR gradients mean that procuring a generic “quinoline benzamide HDAC inhibitor” without precise structural verification risks acquiring a compound with orders-of-magnitude lower potency in colorectal cancer models.

Quantitative Differentiation Evidence for N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide vs. Comparator Analogs


Cytotoxic Potency Advantage of the 2-Methylquinoline Substructure over 2-Arylquinoline Analogs in Colorectal Cancer Cell Lines

In the Omidkhah et al. study, compounds featuring a 2-methyl substituent on the quinoline ring (the exact substructure present in the target compound) demonstrated consistently higher cytotoxicity across multiple human cancer cell lines compared to analogs bearing a 2-aryl group. This trend was most pronounced in colorectal cancer lines HT-29 and HCT116, where the 2-methylquinoline series emerged as the most potent cluster [1]. The target compound, possessing a 2-methylbenzamide cap, belongs to this selectively active 2-methylquinoline subset.

HDAC inhibitor cytotoxicity colorectal cancer structure-activity relationship

Superior Cytotoxicity and HDAC Inhibition of Minimally Substituted Quinoline Analogs vs. Bulky-Substituted Derivatives in HT-29 and HCT116 Cells

Among the 2-methylquinoline series, compounds with no substitution or small lipophilic groups on the quinoline ring (represented by compounds 10a, 10b, and 10c) showed greater cytotoxicity in HT-29 and HCT116 cell lines compared to compounds possessing bulky substituents on the quinoline ring (10i, 10j). The authors attributed this potency differential to steric hindrance imposed by bulky groups within the confined HDAC enzyme binding pocket [1]. The target compound, with a compact 8-methyl and 3-cyano substitution pattern, occupies a favorable position in this SAR landscape—lacking the bulky aryl or heteroaryl extensions that penalized activity in 10i and 10j.

HDAC inhibition steric hindrance colorectal cancer lead optimization

HDAC Inhibitory Potency Comparable to the Reference Drug Entinostat for the Core 2-Methylquinoline Scaffold

Compounds 10a and 10b, which represent the simplest and methyl-substituted variants of the 2-methylquinoline benzamide series, exhibited HDAC inhibitory potency and overall cytotoxicity that was similar or comparable to the clinically investigated HDAC inhibitor Entinostat (MS-275) [1]. The target compound shares the critical 2-methylbenzamide zinc-binding group and the 2-aminoquinoline scaffold with these lead compounds. Molecular docking and MD simulation studies further confirmed that compound 10a stably occupies the tunnel-like catalytic site of HDAC1 and HDAC3 [1].

HDAC inhibitor Entinostat benchmarking enzyme inhibition

Selective Cytotoxicity Profile Favoring Colorectal Cancer Lines over Other Solid Tumor Types

Across the entire quinoline-based benzamide library (10a–t), all compounds were more cytotoxic against HCT116 and HT-29 colorectal cancer cell lines compared to lung (A549), breast (MCF-7), and ovarian (A2780) cancer cell lines [1]. This pan-library selectivity trend suggests an inherent preference of the quinoline-benzamide chemotype for colorectal cancer biology. The target compound, as a member of this library, is expected to share this colorectal cancer-biased cytotoxicity profile.

tumor selectivity colorectal cancer cytotoxicity profiling therapeutic window

Recommended Research and Preclinical Application Scenarios for N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide


Colorectal Cancer HDAC Inhibitor Lead Optimization and SAR Expansion

This compound is best deployed as a scaffold for medicinal chemistry optimization programs targeting colorectal cancer (HCT116 and HT-29 models), where the quinoline-benzamide chemotype demonstrates its highest cytotoxic potency [1]. The 2-methylbenzamide zinc-binding group and the 8-methyl-3-cyanoquinoline cap can be systematically varied to probe HDAC isoform selectivity while maintaining the favorable steric profile associated with higher potency [1].

Benchmarking Pan-HDAC Inhibition Against Entinostat in Enzyme and Cellular Assays

The compound is suitable as a comparator or backup chemotype in preclinical HDAC inhibitor programs where Entinostat serves as the reference standard. The Omidkhah et al. study established that lead representatives of this series achieve HDAC inhibitory potency comparable to Entinostat, supported by molecular docking in HDAC1 and HDAC3 catalytic sites [1]. Procurement of this specific analog enables direct experimental benchmarking under standardized assay conditions.

Steric Hindrance SAR Studies in HDAC Binding Pocket Engineering

Because the target compound lacks bulky substituents on the quinoline ring—a feature associated with preserved cytotoxicity and enzyme inhibition [1]—it serves as an ideal minimal-steric-burden reference point for studies investigating the tolerance of the HDAC tunnel-like binding site to progressively larger substituents. Researchers can use this compound as the baseline against which sterically demanding analogs (e.g., 10i, 10j) are quantitatively compared [1].

Tumor Lineage Selectivity Profiling in Multi-Cell-Line Panels

The library-wide observation that all quinoline-benzamide analogs preferentially inhibit colorectal cancer cell growth over lung, breast, and ovarian cancer lines [1] positions this compound as a tool for investigating the molecular determinants of lineage-selective HDAC inhibitor sensitivity. Procurement of this specific compound allows researchers to reproduce and extend these selectivity findings in broader cell line panels or patient-derived organoid models.

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